

Fmoc-D-Trp(Boc)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-D-Trp(Boc)-OH

Cat. No.: B557070

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This technical guide provides an in-depth overview of **Fmoc-D-Trp(Boc)-OH**, a critical building block in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Core Compound Information

Fmoc-D-Trp(Boc)-OH, with the CAS number 163619-04-3, is a derivative of the amino acid D-tryptophan.^{[1][2][3][4]} It incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α -amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan. This dual protection strategy is essential for the controlled, stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final peptide product.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Fmoc-D-Trp(Boc)-OH**.

Property	Value
CAS Number	163619-04-3
Molecular Formula	C ₃₁ H ₃₀ N ₂ O ₆
Molecular Weight	526.58 g/mol [2][3]
Appearance	White to off-white or beige powder[1][2]
Purity	≥98% (HPLC)[2], ≥99.5% (Chiral HPLC)[1]
Optical Rotation	[α] _D ²⁰ = +20 ± 4° (c=1 in DMF)[1]
Solubility	Soluble in DMF[2]
Storage Temperature	2-8°C or 15-25°C

Safety and Handling

Comprehensive safety protocols are paramount when handling **Fmoc-D-Trp(Boc)-OH**. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: ChemScene

Precautionary Statements & First Aid

Precautionary Statement	Description
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response	P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal	P501: Dispose of contents/ container to an approved waste disposal plant.

Source: ChemScene

In case of accidental exposure, it is crucial to follow the first aid measures outlined in the SDS. For inhalation, move the person to fresh air.^[5] In case of skin contact, wash off with soap and plenty of water.^[5] For eye contact, flush with water as a precaution.^[5] If swallowed, rinse the mouth with water.^[5]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Trp(Boc)-OH is a standard building block for the introduction of D-tryptophan residues in Fmoc-based SPPS.^[2] The following is a generalized protocol for its use.

Resin Swelling

- Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.^[1]

Fmoc Deprotection

- Drain the DMF from the swollen resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
- Drain the piperidine solution.
- Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Thoroughly wash the resin with DMF (5-7 times) to remove any residual piperidine.

Amino Acid Coupling

- In a separate vessel, dissolve **Fmoc-D-Trp(Boc)-OH** (typically 3 equivalents relative to the resin loading capacity).
- Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF.
- Allow the mixture to pre-activate for 15-20 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

Washing

- After the coupling is complete, drain the reaction mixture.
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

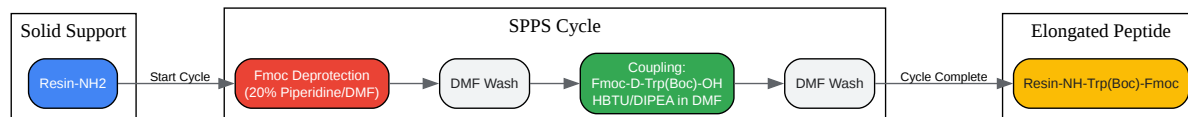
- Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.
- A common cleavage cocktail for peptides containing tryptophan is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The use of the Boc protecting group on the tryptophan indole side chain is strongly recommended to prevent modification during cleavage.^[6]
- Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
- Dry the crude peptide under vacuum.

Purification

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Use a gradient of acetonitrile in water containing 0.1% TFA.
- Collect fractions containing the pure peptide and confirm its identity and purity using mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Workflow

The following diagram illustrates the key stages of a single coupling cycle in Fmoc-based solid-phase peptide synthesis using **Fmoc-D-Trp(Boc)-OH**.



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